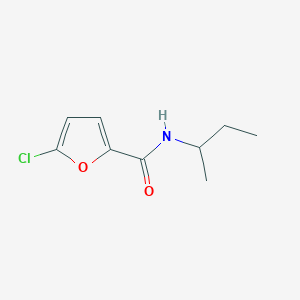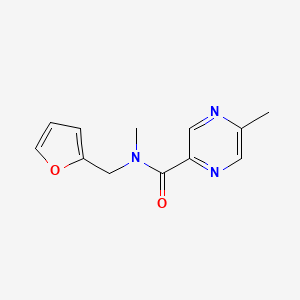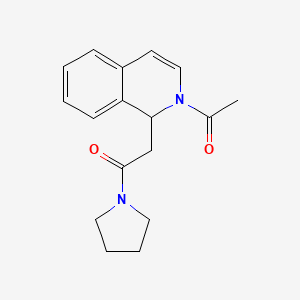![molecular formula C16H20N2O2 B7513523 1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFU, and it is synthesized using a specific method that yields high-quality results. DMFU has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been documented. In
Mécanisme D'action
The mechanism of action of DMFU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. DMFU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DMFU has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for mood regulation.
Biochemical and Physiological Effects:
DMFU has been shown to have various biochemical and physiological effects. In animal studies, DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. DMFU has also been shown to improve cognitive function in animal models of Alzheimer's disease. DMFU has been shown to have anxiolytic and antidepressant effects in animal models, and it has been studied as a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
DMFU has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a simple method that yields high-quality results. DMFU is also stable and can be stored for long periods without degradation. However, one limitation is that DMFU is relatively expensive, which can make it difficult to use in large-scale experiments. Another limitation is that the mechanism of action of DMFU is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on DMFU. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DMFU and to design experiments that target specific pathways. Finally, more research is needed to explore the potential applications of DMFU in agriculture, particularly as a pesticide.
Méthodes De Synthèse
DMFU is synthesized using a specific method that involves the reaction of 2,6-dimethylaniline with 5-methylfurfuryl isocyanate. This reaction yields DMFU as a white crystalline solid with a high purity level. The synthesis method is relatively simple and yields high-quality results, making it an ideal method for producing DMFU for scientific research applications.
Applications De Recherche Scientifique
DMFU has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DMFU has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. In material science, DMFU has been studied as a potential building block for the synthesis of new materials with unique properties. In agriculture, DMFU has been studied as a potential pesticide due to its ability to inhibit the growth of various pests.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-5-7-11(2)15(10)18-16(19)17-13(4)14-9-8-12(3)20-14/h5-9,13H,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTSCCORVACEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)





![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)

![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)